molecular formula C14H13Cl2N3O4S B8323570 4-[[4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl]oxycarbonyl-methyl-amino]butanoic acid

4-[[4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl]oxycarbonyl-methyl-amino]butanoic acid

Cat. No.: B8323570
M. Wt: 390.2 g/mol
InChI Key: DOPGEKCITXCJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl]oxycarbonyl-methyl-amino]butanoic acid is a useful research compound. Its molecular formula is C14H13Cl2N3O4S and its molecular weight is 390.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13Cl2N3O4S

Molecular Weight

390.2 g/mol

IUPAC Name

4-[[4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl]oxycarbonyl-methylamino]butanoic acid

InChI

InChI=1S/C14H13Cl2N3O4S/c1-19(7-3-6-10(20)21)14(22)23-13-12(17-24-18-13)11-8(15)4-2-5-9(11)16/h2,4-5H,3,6-7H2,1H3,(H,20,21)

InChI Key

DOPGEKCITXCJLJ-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC(=O)O)C(=O)OC1=NSN=C1C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 10 mL of dichloromethane, were dissolved 490 mg of 3-(2,6-dichlorophenyl)-4-hydroxy-1,2,5-thiadiazole, and 210 mg of bis(trichloromethyl) carbonate. Thereto, 170 mg of pyridine was added. The mixture was stirred at room temperature for 12 hours. Thereto, 340 mg of 4-(methylamino)butyric acid hydrochloride, and 570 mg of N,N-diisopropylethylamine were added. The mixture was stirred at room temperature for 12 hours. The reaction mixture was poured into water, and was extracted with dichloromethane. The dichloromethane layer was washed with dilute hydrochloric acid, and water successively, dried over anhydrous magnesium sulfate, and concentrated. The concentrate was purified by silica gel column chromatography to obtain 510 mg of N-(3-carboxypropyl)-N-methyl [3-(2,6-dichlorophenyl)-1,2,5-thiadiazol-4-yl] carbamate.
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step Two
Quantity
210 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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